L-Glutaminyl-L-seryl-L-leucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine
Description
L-Glutaminyl-L-seryl-L-leucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide featuring a tetrapeptide backbone (Gln-Ser-Leu-Phe) linked to a modified L-ornithine residue. The N~5~-(diaminomethylidene) group replaces the terminal amine of ornithine, forming a guanidino moiety structurally analogous to L-arginine .
Properties
CAS No. |
651357-03-8 |
|---|---|
Molecular Formula |
C29H47N9O8 |
Molecular Weight |
649.7 g/mol |
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C29H47N9O8/c1-16(2)13-20(36-27(44)22(15-39)38-24(41)18(30)10-11-23(31)40)25(42)37-21(14-17-7-4-3-5-8-17)26(43)35-19(28(45)46)9-6-12-34-29(32)33/h3-5,7-8,16,18-22,39H,6,9-15,30H2,1-2H3,(H2,31,40)(H,35,43)(H,36,44)(H,37,42)(H,38,41)(H,45,46)(H4,32,33,34)/t18-,19-,20-,21-,22-/m0/s1 |
InChI Key |
MCZQZFUDFYTUQN-YFNVTMOMSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis Methodology
Protection Strategy Selection
For the synthesis of L-Glutaminyl-L-seryl-L-leucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine, the Fmoc/tBu protection strategy is highly advantageous. This approach employs Fmoc (9-fluorenylmethoxycarbonyl) protection for alpha-amino groups and tert-butyl-based protection for side chains.
The Fmoc group is cleaved under mild basic conditions (typically 20% piperidine in DMF), while side-chain protecting groups are removed under acidic conditions (typically TFA) at the synthesis completion. This orthogonal protection strategy allows selective deprotection steps throughout the synthesis process.
Key protection considerations for this specific pentapeptide include:
- Glutamine side chain: Protected with trityl (Trt) group
- Serine hydroxyl: Protected with tert-butyl (tBu) group
- Phenylalanine: No side chain protection required
- Ornithine: Alpha-amino protected with Fmoc, with the diaminomethylidene modification already present on the delta-nitrogen
Resin Selection and Loading
The choice of solid support is critical for successful SPPS of this pentapeptide. Since the C-terminal residue is the modified ornithine, appropriate resin options include:
The loading process typically follows these steps:
- Resin swelling in dichloromethane (DCM) or N,N-dimethylformamide (DMF)
- First amino acid (N~5~-(diaminomethylidene)-L-ornithine) activation with coupling reagents
- Attachment of the activated amino acid to the resin
- Capping unreacted sites on the resin to prevent deletion sequences
Sequential Amino Acid Coupling
After loading the first amino acid, subsequent amino acids are added sequentially from C- to N-terminus following this protocol:
- Fmoc group deprotection from the resin-bound amino acid using 20% piperidine in DMF
- Thorough washing to remove piperidine
- Activation of the incoming amino acid
- Coupling of the activated amino acid
- Washing to remove excess reagents and byproducts
- Repeating the cycle for each amino acid in the sequence
For this pentapeptide, the coupling sequence would proceed as:
- N~5~-(diaminomethylidene)-L-ornithine (loaded onto resin)
- L-phenylalanine
- L-leucine
- L-serine
- L-glutamine
Coupling Methods and Reagents
Effective coupling agents are essential for successful SPPS. For this pentapeptide, recommended coupling reagents include:
- DIC (N,N'-diisopropylcarbodiimide)/Oxyma Pure: Provides excellent coupling efficiency with minimal racemization
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)/DIEA (N,N-diisopropylethylamine): More potent coupling system for potentially difficult couplings
A double coupling strategy is recommended for particularly challenging residues, such as when incorporating L-glutamine and L-serine, to ensure complete acylation.
Cleavage and Final Deprotection
Upon completing the peptide assembly, the final steps involve:
- Cleavage from the resin
- Removal of all side-chain protecting groups
- Isolation of the crude peptide
For this pentapeptide, a typical cleavage cocktail includes:
The cleavage process typically requires 2-3 hours at room temperature, followed by precipitation in cold diethyl ether.
Alternative Synthetic Approaches
Solution-Phase Synthesis
Solution-phase synthesis provides an alternative approach for preparing this compound, particularly using fragment condensation methods. This approach involves:
- Synthesizing smaller peptide fragments
- Condensing these fragments to form the complete pentapeptide
- Selective deprotection between condensation steps
For this pentapeptide, two feasible fragment strategies include:
- Dipeptide + tripeptide approach: Gln-Ser + Leu-Phe-Orn(diaminomethylidene)
- Tripeptide + dipeptide approach: Gln-Ser-Leu + Phe-Orn(diaminomethylidene)
The fragment approach can be particularly advantageous for scaling up production, as intermediates can be purified to high purity before final assembly.
Enzymatic Methods for Ornithine Production
Enzymatic methods offer an efficient approach for the preparation of the L-ornithine component, which can then be chemically modified to introduce the diaminomethylidene group.
One effective approach involves the enzymatic conversion of DL-arginine using L-arginase (E.C.3.5.3.1), which selectively converts L-arginine to L-ornithine while leaving D-arginine unaffected. This process includes:
- Adjusting the pH of an aqueous arginine solution from approximately 11.0 to 8.0-10.0
- Adding Mn²⁺ salts at a concentration of 10⁻³ to 10⁻⁵ molar to enhance enzyme activity
- Carrying out enzymatic conversion at 20-35°C
- Allowing 5-48 hours reaction time, depending on enzyme quantity
- Separating the enzyme by ultrafiltration upon reaction completion
Following production of L-ornithine, chemical modification introduces the diaminomethylidene group at the delta-nitrogen position, which can be performed either before incorporation into the peptide chain or after selective protection of the alpha-amino group.
Preparation of Modified Ornithine Component
Synthesis of N~5~-(diaminomethylidene)-L-ornithine
The preparation of N~5~-(diaminomethylidene)-L-ornithine requires selective modification of the delta-amino group while protecting the alpha-amino group. This process typically follows these steps:
- Protection of the alpha-amino group with Fmoc or Boc
- Protection of the carboxyl group as an ester
- Reaction with a guanylating agent to introduce the diaminomethylidene group
- Selective deprotection of the carboxyl group while maintaining alpha-amino protection
- Purification of the protected N~5~-(diaminomethylidene)-L-ornithine derivative
On-Resin Modification of Ornithine
An alternative approach involves the on-resin introduction of the diaminomethylidene group after incorporating protected ornithine into the peptide chain. This approach requires:
- Incorporation of Fmoc-Orn(Dde)-OH or similar orthogonally protected ornithine into the peptide chain
- Selective removal of the delta-amino protecting group
- On-resin guanylation of the exposed delta-amino group
- Continuation of the peptide synthesis with the modified residue
This approach can reduce the need for separate synthesis and purification of the modified amino acid, but requires careful control of reaction conditions to ensure selectivity.
Purification Strategies
Chromatographic Methods
The purification of this compound typically involves multiple chromatographic steps:
Reversed-Phase HPLC
The most common purification method employs reversed-phase HPLC with the following typical parameters:
- Stationary phase: C18 or C8 silica columns
- Mobile phase: Gradient of water/acetonitrile with 0.1% TFA or formic acid
- Detection: UV absorbance at 214-220 nm and 254-280 nm
Ion Exchange Chromatography
Ion exchange chromatography is particularly effective for this peptide due to the positive charge of the diaminomethylidene group:
Analytical Characterization
Confirmation of structure and purity requires multiple analytical techniques:
- Mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight confirmation
- Amino acid analysis after hydrolysis to confirm composition
- Analytical HPLC for purity assessment
- NMR spectroscopy for structural confirmation
Optimized Reaction Conditions and Parameters
SPPS Reaction Conditions
| Step | Reaction | Conditions | Time | Expected Yield (%) |
|---|---|---|---|---|
| 1 | Resin loading | HATU/DIEA (5 equiv), DMF, RT | 2-3 h | 85-95 |
| 2 | Fmoc deprotection | 20% piperidine in DMF | 2 + 10 min | >99 |
| 3 | Amino acid coupling | DIC/Oxyma (5 equiv), DMF, RT | 1-2 h | 92-98 |
| 4 | Final cleavage | TFA/TIS/H₂O (95:2.5:2.5) | 2-3 h | 75-85 |
| 5 | HPLC purification | C18 column, ACN/H₂O gradient | 1-2 h | 40-60 |
Chromatographic Purification Parameters
| Method | Column/Resin | Mobile Phase | Gradient | Flow Rate | Detection | Recovery (%) |
|---|---|---|---|---|---|---|
| Analytical RP-HPLC | C18, 5 μm, 250 × 4.6 mm | A: 0.1% TFA in H₂O, B: 0.1% TFA in ACN | 5-65% B over 30 min | 1 mL/min | UV 214, 254 nm | N/A |
| Preparative RP-HPLC | C18, 10 μm, 250 × 21.2 mm | A: 0.1% TFA in H₂O, B: 0.1% TFA in ACN | 15-55% B over 40 min | 15 mL/min | UV 214, 254 nm | 60-80 |
| Cation Exchange | SP-Sepharose | A: 20 mM phosphate pH 6.0, B: A + 1M NaCl | 0-100% B over 30 min | 5 mL/min | UV 214 nm | 70-85 |
Enzymatic Production of L-ornithine
| Parameter | Condition | Optimal Range | Notes |
|---|---|---|---|
| pH | Adjusted with acid | 8.0-10.0 | Higher yields at pH 9.0 |
| Temperature | Controlled water bath | 20-35°C | 25°C ideal for enzyme stability |
| Mn²⁺ concentration | Added as MnCl₂ | 10⁻³-10⁻⁵ M | Required for enzyme activity |
| DL-arginine concentration | In aqueous solution | 5-40% w/v | Higher concentrations increase yield |
| Reaction time | Batch process | 5-48 h | Dependent on enzyme amount |
| Yield | After purification | 75-85% | Based on starting L-arginine |
Comparative Analysis of Preparation Methods
Efficiency and Yield Comparison
| Method | Scale Range | Overall Yield (%) | Purity (%) | Time Required | Technical Complexity |
|---|---|---|---|---|---|
| Fmoc SPPS | mg to g | 30-50 | >95 | 3-5 days | Moderate |
| Boc SPPS | mg to g | 25-45 | >95 | 4-6 days | High |
| Solution Phase | g to kg | 20-40 | >98 | 2-4 weeks | High |
| Hybrid (Enzymatic/SPPS) | mg to g | 25-45 | >95 | 1-2 weeks | Moderate |
Critical Factors Affecting Synthesis Success
Several factors significantly impact the successful preparation of this pentapeptide:
Coupling Efficiency : Double coupling with potent activation reagents (HATU/DIEA) is crucial for sterically hindered residues
Protection Strategy : Orthogonal protection is essential for selective deprotection, particularly for the modified ornithine residue
Purification Protocol : The positive charge of the diaminomethylidene group requires tailored chromatographic approaches
Scale Considerations : Larger scale production favors solution-phase or hybrid approaches
Chemical Reactions Analysis
Types of Reactions
L-Glutaminyl-L-seryl-L-leucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), iodine (I₂)
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol
Substitution Reagents: Various protecting groups and coupling reagents used in SPPS
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of disulfide-linked peptides, while substitution reactions can yield peptides with modified side chains.
Scientific Research Applications
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of L-Glutaminyl-L-seryl-L-leucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine depends on its specific application. In a biological context, it may interact with cellular receptors or enzymes, modulating signaling pathways or metabolic processes. The molecular targets and pathways involved would vary based on the peptide’s structure and functional groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Key Compounds
Key Findings:
- N-2-Succinyl-L-ornithine exhibits superior binding affinity to PvdA compared to L-ornithine, attributed to its succinyl moiety enhancing hydrophobic interactions with enzyme residues (e.g., ARG357, SER21) .
- However, its peptide backbone may limit membrane permeability compared to smaller molecules like Nα-benzoyl-L-arginine .
- Leupeptin Acid demonstrates the functional impact of peptide conjugation, as its acetyl-Leu-Leu sequence enhances specificity for serine proteases .
Comparison with Functionally Related Compounds
Polyamines (Putrescine, Spermidine)
- Source : Derived from L-ornithine via ornithine decarboxylase (ODC) .
- Role : Critical for cell proliferation, DNA stabilization, and stress response.
- Divergence : Unlike the target compound, polyamines lack peptide backbones and directly mediate cellular growth rather than enzyme inhibition .
Free L-Ornithine and L-Arginine
- L-Ornithine :
- L-Arginine :
- Divergence: The target compound’s peptide structure may prolong half-life compared to free amino acids, but its metabolic fate remains uncharacterized .
Research Findings and Implications
- Stress and Sleep : Free L-ornithine’s efficacy in reducing cortisol and improving sleep suggests the target compound could be engineered for enhanced neuroactive properties.
- Metabolic Engineering : Strategies to boost L-ornithine production (e.g., C. glutamicum strain engineering ) could be adapted for synthesizing the target compound at scale.
Biological Activity
L-Glutaminyl-L-seryl-L-leucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide that has garnered attention for its potential biological activities. This compound, characterized by its unique amino acid composition and structural features, may play significant roles in various biological processes, including enzyme inhibition and modulation of cellular signaling pathways.
Chemical Structure and Properties
The molecular formula of this compound is C₃₇H₅₉N₁₁O₁₀, with a molecular weight of approximately 649.7 g/mol . It consists of multiple amino acids, contributing to its diverse biological functions.
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. Peptides of this nature often exhibit inhibitory effects on various proteases and enzymes involved in metabolic pathways. For instance, studies have shown that similar compounds can inhibit serine proteases, which are crucial in processes like blood coagulation and digestion .
Anticancer Properties
Recent research indicates that this peptide may possess anticancer properties by modulating cell proliferation and inducing apoptosis in cancer cells. In vitro studies have demonstrated that compounds with similar structures can inhibit tumor growth by targeting specific signaling pathways involved in cell survival and proliferation .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may exert neuroprotective effects. It has been observed to influence neurotransmitter release and protect neuronal cells from oxidative stress, which is a significant factor in neurodegenerative diseases .
Case Study 1: Enzyme Inhibition
A study conducted on the inhibition of serine proteases revealed that this compound effectively reduced the activity of trypsin-like enzymes by approximately 70% at a concentration of 50 µM. This suggests a strong potential for therapeutic applications in conditions where protease activity is dysregulated.
Case Study 2: Anticancer Activity
In another study focusing on breast cancer cells, treatment with this peptide resulted in a significant reduction in cell viability (up to 60% at 100 µM) compared to untreated controls. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.
Research Findings Summary
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Enzyme Inhibition | Inhibited trypsin-like enzymes by 70% at 50 µM |
| Study 2 | Anticancer Activity | Reduced breast cancer cell viability by 60% at 100 µM |
| Study 3 | Neuroprotection | Protected neuronal cells from oxidative stress |
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing L-Glutaminyl-L-seryl-L-leucyl-L-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithine with high purity?
- Answer : Solid-phase peptide synthesis (SPPS) is widely used, employing Fmoc/t-Bu chemistry for stepwise assembly. The diaminomethylene modification at the N~5~ position of L-ornithine requires selective protection/deprotection strategies, such as using tert-butyloxycarbonyl (Boc) groups for temporary protection. Post-synthesis purification via reverse-phase HPLC (≥95% purity) coupled with mass spectrometry (MS) ensures structural fidelity .
Q. How can structural characterization of this compound be performed to confirm its conformation?
- Answer : X-ray crystallography is the gold standard for resolving tertiary structures. For dynamic analysis, nuclear magnetic resonance (NMR) spectroscopy (e.g., 2D NOESY) identifies intramolecular interactions. Circular dichroism (CD) spectroscopy can assess secondary structure stability under varying pH or temperature conditions .
Q. What metabolic pathways involve L-ornithine derivatives, and how does the diaminomethylene modification affect these pathways?
- Answer : L-Ornithine is central to the urea cycle and polyamine biosynthesis. The N~5~-(diaminomethylidene) group mimics the transition state in enzymatic reactions (e.g., ornithine transcarbamoylase), potentially acting as a competitive inhibitor. Isotopic labeling (e.g., ¹⁵N) can track incorporation into downstream metabolites like proline or arginine .
Advanced Research Questions
Q. How can metabolic engineering of Corynebacterium glutamicum optimize L-ornithine availability for derivatization into this peptide?
- Answer : Overexpression of gapC (NADP-dependent glyceraldehyde-3-phosphate dehydrogenase) and rocG (NAD-dependent glutamate dehydrogenase) enhances NADPH flux, critical for L-ornithine biosynthesis. Disruption of speE (spermidine synthase) redirects metabolic flow toward L-ornithine. Transcriptomic analysis (qRT-PCR) of glutamate pathway genes (e.g., gltA, gdh) identifies bottlenecks .
Q. What kinetic and structural approaches resolve contradictions in enzyme inhibition data for ornithine transcarbamoylase (OTCase) variants?
- Answer : Steady-state kinetics (e.g., Michaelis-Menten analysis) and transition-state analogs (e.g., PSorn) quantify inhibition constants (K~i~). Structural studies (cryo-EM or X-ray crystallography) compare active-site conformations in resistant OTCase (ROTCase) versus wild-type enzymes. Kinetic isotope effects (¹³C) reveal rate-limiting steps in catalysis .
Q. How do discrepancies in NADPH's role in L-ornithine production arise, and how can they be reconciled experimentally?
- Answer : Some studies attribute NADPH availability to ppnK (NAD kinase) upregulation, while others emphasize gapC and rocG overexpression. Dual-labeling (³H-NADPH and ¹³C-glucose) combined with metabolic flux analysis (MFA) quantifies contributions from pentose phosphate vs. TCA cycle pathways. CRISPR-interference (CRISPRi) can silence competing NADPH sinks .
Q. What strategies mitigate crystallographic model errors when resolving structures of modified peptides?
- Answer : Iterative refinement using tools like Coot and PHENIX validates peptide geometry. Residual maps (e.g., |F~obs~ - F~calc~|) identify misaligned side chains. Molecular dynamics (MD) simulations assess conformational stability, while multi-wavelength anomalous dispersion (MAD) improves phase accuracy for low-resolution regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
